Diethyl(diethoxymethyl)propanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7251-32-3 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
diethyl 2-(diethoxymethyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-15-10(13)9(11(14)16-6-2)12(17-7-3)18-8-4/h9,12H,5-8H2,1-4H3 |
InChI Key |
HCYDISOBTJCACI-UHFFFAOYSA-N |
SMILES |
CCOC(C(C(=O)OCC)C(=O)OCC)OCC |
Canonical SMILES |
CCOC(C(C(=O)OCC)C(=O)OCC)OCC |
Other CAS No. |
7251-32-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl Diethoxymethyl Propanedioate and Analogs
Alkylation Strategies for Propanedioate Cores
Alkylation of the methylene (B1212753) group in diethyl propanedioate (also known as diethyl malonate) is a cornerstone of its functionalization. The acidity of the α-hydrogens (pKa ≈ 13) allows for their removal by a moderately strong base, generating a nucleophilic enolate that can react with electrophiles. libretexts.orglibretexts.org
Refinements of the Malonic Ester Synthesis for Diethoxymethylation
The classical malonic ester synthesis provides a foundational framework for introducing alkyl groups onto the diethyl malonate core. masterorganicchemistry.com This process involves deprotonation with a base, followed by nucleophilic substitution with an alkyl halide. wikipedia.orglscollege.ac.in For the synthesis of diethyl(diethoxymethyl)propanedioate, an electrophile that can deliver the diethoxymethyl group is required. A common reagent for this purpose is bromoacetaldehyde (B98955) diethyl acetal (B89532).
The reaction proceeds by first treating diethyl malonate with a suitable base, such as sodium ethoxide, to form the corresponding enolate. libretexts.orgyoutube.comlibretexts.org It is crucial that the alkoxide base matches the ester groups of the malonate to prevent transesterification. wikipedia.orgyoutube.com The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde diethyl acetal in an SN2 reaction, displacing the bromide ion and forming the desired C-C bond. libretexts.orgmasterorganicchemistry.com
Direct Alkylation Approaches and Methodological Developments
Direct alkylation of diethyl malonate is a widely used method. guidechem.com The reaction's success is contingent on the choice of base, solvent, and alkylating agent. While sodium ethoxide in ethanol (B145695) is a traditional choice, stronger bases like sodium hydride (NaH) can also be employed to generate the enolate. guidechem.comreddit.com The constraints of SN2 reactions apply, meaning primary and methyl halides are the best electrophiles. libretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org
Recent developments have explored alternative conditions to improve yields and selectivity. For instance, phase-transfer catalysis (PTC) has been utilized in the alkylation of diethyl malonate. This technique can be beneficial when dealing with reactants in different phases. Microwave-assisted synthesis has also been investigated as a method to accelerate the reaction rate for the alkylation of active methylene compounds like diethyl malonate. researchgate.net
Strategies for Regiocontrol in Alkylation and Prevention of Polyalkylation
A significant challenge in the alkylation of diethyl malonate is the potential for polyalkylation. wikipedia.orglscollege.ac.inlibretexts.org After the first alkylation, the product still contains one acidic α-hydrogen, which can be removed by the base to form a new enolate. libretexts.org This second enolate can then react with another molecule of the alkyl halide, leading to a dialkylated product. wikipedia.orglscollege.ac.in
To favor monoalkylation, several strategies can be employed:
Stoichiometric Control: Using a controlled amount of the base (typically one equivalent) and the alkylating agent can limit the extent of the second alkylation.
Excess of Diethyl Malonate: Employing an excess of diethyl malonate ensures that the alkylating agent is more likely to react with an unalkylated malonate molecule rather than a monoalkylated one. organic-chemistry.org
Reaction Conditions: Careful control of reaction temperature and time can also influence the product distribution.
Separating the mono- and dialkylated products can be difficult due to their similar boiling points, making the prevention of polyalkylation a critical aspect of the synthesis. orgsyn.org
Catalysis in the Preparation of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. Both acid and base catalysis are relevant to the synthesis of this compound and its precursors.
Role of Lewis Acids and Brønsted Acids in Synthesis
Lewis acids can be employed to activate electrophiles. For instance, in reactions analogous to the Friedel-Crafts alkylation, a Lewis acid can enhance the electrophilicity of the alkylating agent. libretexts.org In the context of synthesizing related compounds, Lewis acids like zinc chloride (ZnCl₂) have been used as catalysts in the condensation of diethyl malonate with orthoesters, which can be a route to similar structures. orgsyn.org Scandium(III) triflate has been shown to be an effective Lewis acid catalyst for Friedel-Crafts alkylations with related alkylidene malonates in aqueous media.
Brønsted acids are crucial in the workup stage of the malonic ester synthesis, where they are used to neutralize the reaction mixture and in the subsequent hydrolysis and decarboxylation steps if the carboxylic acid is the desired final product. masterorganicchemistry.com DFT calculations have shown that the Lewis acidity of a lithium cation, in conjunction with hydrogen bonding from a Brønsted acid catalyst, can facilitate the deprotonation of diethyl malonate in Michael addition reactions. rsc.org
Base-Mediated Condensation and Cyclization Reactions
Base-mediated reactions are fundamental to the synthesis of this compound, primarily in the deprotonation of the diethyl malonate to form the reactive enolate. libretexts.orglscollege.ac.in The choice of base is critical; it must be strong enough to deprotonate the malonic ester but not so strong as to cause unwanted side reactions like self-condensation of the alkylating agent if it possesses enolizable protons. amazonaws.com Sodium ethoxide is a commonly used base for this purpose. wikipedia.orglscollege.ac.in
In broader synthetic applications, diethyl malonate and its derivatives are key building blocks in base-mediated condensation and cyclization reactions to form various heterocyclic compounds, such as barbiturates. chempedia.infonih.govatamanchemicals.com These reactions highlight the versatility of the propanedioate core in constructing more complex molecular architectures.
Transition Metal-Catalyzed Functionalizations and Coupling Reactions
Transition metal catalysis offers powerful tools for the functionalization of malonic esters, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, methodologies applied to diethyl malonate and its derivatives are instructive for forming analogous structures.
Copper-catalyzed cross-coupling reactions have proven effective for the arylation of diethyl malonate. A general method involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate (Cs₂CO₃), with catalytic amounts of copper(I) iodide (CuI) and 2-phenylphenol. researchgate.netacs.orgorganic-chemistry.org This approach is noted for its mild reaction conditions and tolerance of a wide range of functional groups, affording α-aryl malonates in good to excellent yields. researchgate.netacs.orgorganic-chemistry.org Similarly, palladium-catalyzed systems are widely used for the α-arylation of carbonyl compounds, including malonates, providing pathways to complex pharmaceutical ingredients. researchgate.net
Iron-cyclopentadienyl complexes have also been utilized to facilitate the nucleophilic substitution of chloroarenes with anions generated from diethyl alkylmalonates. smu.ca This method leads to the formation of iron-cyclopentadienyl complexes of diethyl alkyl(substituted phenyl)malonates, which can then be demetallated to yield the final product. smu.ca This approach is considered a general and efficient route for synthesizing intermediates used in biologically active compounds like barbiturates. smu.ca
Furthermore, carbonylation reactions of halogenated acetic esters, catalyzed by transition metal complexes, represent a key strategy for producing diethyl malonate itself. google.com Catalysts based on cobalt, rhodium, and palladium have been employed, often in conjunction with promoters, to achieve high conversion and yield under relatively gentle conditions. google.com Specifically, palladium complexes with biphosphine ligands have been studied for the in-depth oxonation of carbon-halogen bonds. google.com
The following table summarizes representative conditions for the copper-catalyzed arylation of diethyl malonate, a model reaction for C-C bond formation on the malonate scaffold.
Table 1: Conditions for Copper-Catalyzed Arylation of Diethyl Malonate
| Catalyst System | Base | Ligand/Additive | Solvent | Temperature | Typical Substrates | Yield | Reference |
|---|---|---|---|---|---|---|---|
| CuI | Cs₂CO₃ | 2-Phenylphenol | THF | 70 °C | Aryl Iodides | Good to Excellent | acs.org |
Mechanistic Elucidation of Chemical Reactions Involving Diethyl Diethoxymethyl Propanedioate
Carbanion Formation and Nucleophilic Reactivity of the Active Methylene (B1212753) Group
The core reactivity of diethyl(diethoxymethyl)propanedioate stems from the acidity of the α-hydrogen on the central carbon atom. This proton is positioned between two electron-withdrawing carbonyl groups of the ester functionalities, which significantly increases its acidity (pKa ≈ 13 for the parent diethyl malonate) and facilitates the formation of a stabilized carbanion, or enolate. purechemistry.orgucalgary.ca
The mechanism of carbanion formation involves the abstraction of the acidic α-proton by a suitable base. Common bases for this purpose include sodium ethoxide (NaOEt) in ethanol (B145695). The use of an alkoxide that matches the ester's alcohol component is crucial to prevent transesterification, a side reaction that would yield a mixture of ester products. masterorganicchemistry.comnih.gov The resulting enolate is a potent nucleophile, stabilized by resonance delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.
This resonance stabilization is key to the nucleophilic character of the carbanion. The delocalized electron density allows the enolate to readily attack a variety of electrophilic species, initiating a range of carbon-carbon bond-forming reactions. The nucleophilicity of this carbanion is central to the derivatization of the malonate framework. masterorganicchemistry.com
Interactive Table: Comparison of Acidity in Methylene Compounds
| Compound | pKa | Factors Influencing Acidity |
| Methane | ~50 | No electron-withdrawing groups |
| Acetone | ~19 | One adjacent carbonyl group |
| Diethyl malonate | ~13 | Two adjacent carbonyl groups providing resonance stabilization |
Examination of Nucleophilic Substitution (SN2) Mechanisms in Derivatization
The nucleophilic carbanion generated from this compound is a cornerstone of the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids. ucalgary.camasterorganicchemistry.com This synthesis relies on the alkylation of the enolate via a bimolecular nucleophilic substitution (SN2) mechanism.
In this step, the enolate acts as the nucleophile and attacks an alkyl halide (the electrophile), displacing the halide leaving group. The SN2 mechanism is characterized by a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. This reaction proceeds with an inversion of stereochemistry at the electrophilic carbon of the alkyl halide, a phenomenon known as Walden inversion. openstax.orglibretexts.org
The efficiency of this SN2 reaction is subject to steric hindrance. Consequently, primary and methyl halides are the preferred substrates, while secondary halides react more slowly. Tertiary halides are generally unsuitable as they tend to undergo elimination reactions in the presence of the basic enolate. nih.gov The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.
Interactive Table: Substrate Suitability for SN2 Alkylation of Malonate Enolates
| Alkyl Halide Type | Reactivity in SN2 | Common Outcome |
| Methyl | High | High yield of alkylated product |
| Primary | Good | Good yield of alkylated product |
| Secondary | Moderate | Slower reaction, potential for elimination byproducts |
| Tertiary | Poor | Predominantly elimination products |
Hydrolytic and Decarboxylative Transformations of the Malonate Framework
Following derivatization, the malonate framework of this compound can be readily transformed through hydrolysis and decarboxylation. These reactions are typically performed in sequence to yield a substituted carboxylic acid. ucalgary.camasterorganicchemistry.com
Hydrolysis: The hydrolysis of the two ester groups can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis, or saponification, proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of an ethoxide ion. beilstein-journals.orglibretexts.org
A crucial aspect of the hydrolysis of this compound is the concurrent hydrolysis of the diethoxymethyl acetal (B89532) group. Acetals are stable under basic conditions but are readily hydrolyzed in the presence of aqueous acid to the corresponding aldehyde and alcohol. nih.gov Therefore, acidic workup is necessary to both hydrolyze the esters and deprotect the acetal, yielding a malonic acid with a formyl group.
Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, is thermally unstable and readily undergoes decarboxylation upon heating. The mechanism involves a cyclic, six-membered transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen of the adjacent carboxyl group, leading to the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product. purechemistry.orgresearchgate.netorganic-chemistry.org
Mechanistic Pathways of Condensation and Cycloaddition Reactions
The reactive nature of the carbanion derived from this compound allows it to participate in various condensation and cycloaddition reactions, expanding its synthetic utility.
Condensation Reactions: A notable example is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base catalyst, such as an amine. wikipedia.orgamazonaws.com The mechanism begins with the base-catalyzed formation of the malonate enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields a new carbon-carbon double bond, resulting in an α,β-unsaturated product. purechemistry.orgsodium-methoxide.net In the case of this compound, prior hydrolysis of the acetal would be necessary to unmask the aldehyde functionality for subsequent intramolecular reactions or to allow the active methylene to react with an external carbonyl compound.
Cycloaddition Reactions: While less common for simple malonates, derivatives of this compound can potentially participate in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In a hypothetical scenario, if the molecule is transformed into a dienophile (e.g., through a Knoevenagel condensation to create a conjugated system), it could react with a conjugated diene in a [4+2] cycloaddition. The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring. The stereochemistry of the dienophile is retained in the product. The reaction is governed by the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org
Investigations into Reaction Selectivity and Stereochemical Outcomes
The stereochemical outcomes of reactions involving this compound and its derivatives are of significant interest in asymmetric synthesis.
Reaction Selectivity: In reactions such as the Knoevenagel condensation, selectivity can be a key consideration. For instance, if the carbonyl partner is unsymmetrical, the reaction can potentially lead to a mixture of (E) and (Z) isomers of the α,β-unsaturated product. The observed selectivity often depends on the reaction conditions and the steric and electronic properties of the substrates and catalyst. wikipedia.org
Stereochemical Outcomes: When a chiral center is introduced into the molecule, for example, through the use of a chiral alkylating agent in the SN2 step, the subsequent reactions can exhibit diastereoselectivity. The existing stereocenter can influence the facial selectivity of the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over another. rsc.org For instance, in the Michael addition of Grignard reagents to α,β-unsaturated diethyl malonates bearing a chiral auxiliary, excellent diastereoselectivity has been observed. researchgate.net While specific studies on this compound are not widely reported, it is reasonable to infer that the principles of stereocontrol observed in related substituted malonate systems would apply. The use of chiral catalysts in reactions such as the enantioselective Michael addition of malonates to α,β-unsaturated ketones has also been shown to produce products with high enantiomeric excess. nih.gov
Synthetic Utility and Applications of Diethyl Diethoxymethyl Propanedioate in Organic Synthesis
Employing the Compound as a Synthon for Complex Molecular Architectures
The unique arrangement of functional groups in diethyl(diethoxymethyl)propanedioate makes it an effective synthon—a molecular fragment used to build larger molecules through strategic bond-forming reactions. Its utility stems from the reactivity of the active methylene (B1212753) group and the latent carbonyl functionality of the diethoxymethyl group.
Construction of Substituted Carboxylic Acid Derivatives
This compound is a valuable starting material for the synthesis of mono- and disubstituted acetic acids, following the logic of the classical malonic ester synthesis. uobabylon.edu.iq The central carbon atom, flanked by two electron-withdrawing ester groups, is readily deprotonated to form a stabilized carbanion. This nucleophile can be reacted with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.
Following alkylation, the resulting substituted malonic ester can undergo hydrolysis and subsequent decarboxylation. Heating the intermediate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with water and a salt such as lithium chloride is an effective method for dealkoxycarbonylation, yielding the corresponding carboxylic acid derivative. semanticscholar.org This process efficiently converts the malonate core into a carboxymethyl group, providing a reliable pathway to complex carboxylic acids that might be difficult to access through other means. uobabylon.edu.iqlibretexts.org
Facilitation of Heterocyclic Ring System Synthesis
The compound is extensively used in the synthesis of heterocyclic rings, which are core structures in many pharmaceuticals and natural products. Its ability to act as a three-carbon building block in cyclocondensation reactions is particularly noteworthy.
A classic application involves the reaction of malonate derivatives with urea (B33335) or its analogs to produce barbiturates and related six-membered heterocyclic systems. nih.gov Similarly, condensation with 1,3-dinucleophiles like 2-aminopyridine (B139424) can yield more complex fused ring systems such as pyrido[1,2-a]pyrimidines. nih.gov
Furthermore, this compound can function as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. scispace.com The resulting 1,5-dicarbonyl adducts are key intermediates for synthesizing a variety of heterocyclic compounds, including pyridines and pyrans, through subsequent cyclization and dehydration steps. scispace.com The diethoxymethyl group can also be hydrolyzed under acidic conditions to reveal an aldehyde, which can then participate in intramolecular cyclizations to form diverse heterocyclic architectures.
Precursors for Biologically Relevant Molecules and Analogs
The structural motifs accessible from this compound are prevalent in numerous biologically active molecules. The parent compound, diethyl malonate, is a well-established precursor for synthesizing pharmaceuticals such as the vasodilator Naftidrofuryl, the antiepileptic Vigabatrin, the antibiotic Nalidixic acid, and vitamins B1 and B6. wikipedia.org this compound offers a more functionalized platform for creating advanced analogs of these drugs.
For instance, the synthesis of Rebamipide, a drug used to protect the gastric mucosa, involves intermediates derived from malonic esters. google.com The versatility of this compound allows for the systematic modification of such structures to optimize their biological activity. Additionally, related malonate derivatives have been employed in the synthesis of complex biomimetic molecules, such as labeled heparan sulfate (B86663) mimetics used for biological imaging, demonstrating the potential of these synthons in creating sophisticated, biologically relevant compounds. researchgate.net
Intermediacy in the Production of Advanced Organic Materials
The polyfunctionality of this compound makes it a promising intermediate for the development of advanced organic materials. Its two ester groups can participate in transesterification reactions, enabling its incorporation into polyester (B1180765) chains as a monomer or a cross-linking agent. The presence of the diethoxymethyl group provides a latent reactive site that can be deprotected to an aldehyde. This aldehyde can then be used to modify polymer backbones, graft side chains, or create cross-linked networks in materials like hydrogels or resins. This dual reactivity allows for the design of functional materials with tailored properties for applications in fields such as coatings, adhesives, and biomaterials.
Strategies for Functional Group Manipulation and Diversification
The chemical reactivity of this compound allows for a variety of transformations that can be used to elaborate its structure and introduce diverse functional groups, paving the way for the synthesis of a wide array of target molecules.
Acylation and Alkylation Reactions for Structural Elaboration
One of the most powerful strategies for modifying this compound involves the functionalization of its central, active methylene carbon. Treatment with a suitable base, such as sodium ethoxide, readily removes the acidic proton to generate a nucleophilic enolate. This enolate is a key intermediate that can react with a range of electrophiles to form new carbon-carbon bonds, thereby elaborating the molecular structure. libretexts.org
Alkylation: The reaction of the enolate with alkyl halides (R-X) is a straightforward method for introducing alkyl groups. This SN2 reaction is most efficient with primary and secondary alkyl halides. uobabylon.edu.iqlibretexts.org
Acylation: The enolate can also react with acylating agents, such as acyl chlorides (RCOCl) or acid anhydrides, to introduce an acyl group. masterorganicchemistry.com This Friedel-Crafts-type acylation results in the formation of a β-keto ester derivative, which is a valuable intermediate for further synthetic transformations. masterorganicchemistry.comyoutube.com
These reactions provide a robust platform for building molecular complexity from a simple, commercially available starting material.
| Reaction Type | Electrophile Example | Product Structure Type |
|---|---|---|
| Alkylation | Benzyl Bromide | Diethyl 2-(diethoxymethyl)-2-benzylpropanedioate |
| Alkylation | Allyl Chloride | Diethyl 2-allyl-2-(diethoxymethyl)propanedioate |
| Acylation | Acetyl Chloride | Diethyl 2-acetyl-2-(diethoxymethyl)propanedioate |
| Acylation | Benzoyl Chloride | Diethyl 2-benzoyl-2-(diethoxymethyl)propanedioate |
Transformations Involving the Ester and Acetal (B89532) Functionalities
The synthetic utility of this compound is significantly enhanced by the distinct reactivity of its ester and acetal functional groups. These moieties can undergo a variety of transformations, allowing for the strategic unmasking or modification of the molecule to yield diverse structural motifs.
One of the most fundamental transformations of the ester groups is hydrolysis, which can be achieved under either acidic or basic conditions to yield the corresponding malonic acid derivative. chem-station.combeilstein-journals.org Subsequent decarboxylation, the loss of carbon dioxide, is a common follow-up reaction, particularly under harsh acidic conditions and elevated temperatures. nih.gov For instance, heating this compound in the presence of a strong acid can lead to the formation of an ethoxymethylacetyl derivative through hydrolysis and decarboxylation.
A more controlled method for the selective removal of one of the ester groups is the Krapcho decarboxylation. wikipedia.orgyoutube.com This reaction, typically carried out in a dipolar aprotic solvent with a salt such as lithium chloride, allows for the mono-dealkoxycarbonylation of malonic esters. chem-station.comresearchgate.net This method is particularly advantageous as it avoids harsh acidic or alkaline conditions that could affect other sensitive functional groups within the molecule. wikipedia.orgyoutube.com The Krapcho decarboxylation proceeds via a nucleophilic attack of the halide ion on the ethyl group of the ester, followed by decarboxylation of the resulting carboxylate. wikipedia.org
The diethoxymethyl group, an acetal, serves as a protecting group for a formyl group. Acetal hydrolysis is a well-established transformation that can be accomplished under aqueous acidic conditions. acs.org This reaction proceeds by protonation of one of the acetal oxygens, followed by the departure of ethanol (B145695) and subsequent attack by water to form a hemiacetal. Further elimination of the second ethanol molecule and deprotonation yields the aldehyde. The selective hydrolysis of acyclic acetals, such as the diethoxymethyl group, can often be achieved under mild conditions, for instance, by heating in water. researchgate.net
Chemo- and Regioselective Derivatization Strategies
The presence of multiple reactive sites in this compound—two ester functionalities, an acetal, and an acidic α-carbon—necessitates the use of chemo- and regioselective strategies for its derivatization.
Chemoselectivity
A key chemoselective transformation is the selective monohydrolysis of the two diethyl ester groups. While complete hydrolysis to the dicarboxylic acid is straightforward, achieving the monoester can be challenging. However, by carefully controlling reaction conditions, such as using a stoichiometric amount of base (e.g., KOH) in a mixed solvent system like THF/water at low temperatures, it is possible to preferentially hydrolyze one ester group over the other. researchgate.netnih.gov
Another example of chemoselectivity involves the selective reduction of the ester functionalities. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the esters and potentially the acetal, milder reagents can offer greater selectivity. harvard.eduorgoreview.com For instance, lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of other functional groups like amides and carboxylic acids, suggesting its potential for the selective reduction of the ester groups in this compound while leaving the acetal intact. acs.orgharvard.edu Conversely, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, allowing for the selective reduction of other more reactive carbonyl groups if they were present in a more complex derivative. orgoreview.comresearchgate.net
Regioselectivity
The primary site of regioselective derivatization is the α-carbon of the malonate core. This carbon is flanked by two electron-withdrawing ester groups, making its proton acidic and readily removable by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate is a soft nucleophile and can undergo regioselective alkylation and acylation.
Regioselective Alkylation: The reaction of the enolate with alkyl halides is a classic example of regioselective C-alkylation, proceeding via an Sₙ2 mechanism. libretexts.org This allows for the introduction of a wide variety of alkyl substituents at the α-position. The choice of the alkylating agent and reaction conditions is crucial to avoid side reactions. libretexts.org
Regioselective Acylation: Similarly, the enolate can be acylated using acid chlorides or other acylating agents. lookchem.com To drive the reaction to completion and avoid side reactions stemming from the increased acidity of the acylated product, the reaction is often carried out in the presence of magnesium chloride and a tertiary amine base. lookchem.com
The diethoxymethyl group itself can direct the regioselectivity of certain reactions. In the synthesis of heterocyclic compounds, the related ethoxymethylene group of diethyl ethoxymethylenemalonate (a close structural analog) acts as an electrophilic site for nucleophilic attack, leading to cyclocondensation reactions. nih.gov This highlights the role of the acetal-derived group in controlling the regiochemical outcome of complex transformations.
Below is an interactive data table summarizing the selective transformations of this compound:
| Functional Group | Transformation | Reagents and Conditions | Product Type | Selectivity |
| Diethyl Ester | Monohydrolysis | 1 equiv. KOH, THF/H₂O, 0 °C | Mono-carboxylic acid | Chemoselective |
| Diethyl Ester | Krapcho Decarboxylation | LiCl, wet DMSO, heat | Mono-ester | Chemoselective |
| Diethyl Ester | Selective Reduction | LiBH₄ | Diol | Chemoselective |
| Acetal | Hydrolysis | Aqueous Acid (e.g., HCl) | Aldehyde | Functional Group Specific |
| α-Carbon | Alkylation | 1. NaOEt; 2. R-X | α-Alkyl malonate | Regioselective |
| α-Carbon | Acylation | RCOCl, MgCl₂, Et₃N | α-Acyl malonate | Regioselective |
Despite a comprehensive search for spectroscopic data pertaining to "this compound," no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, FTIR, or Raman data for this exact compound could be located in the public domain. The search yielded results for structurally related but distinct compounds such as diethyl malonate, diethyl diethylmalonate, and diethyl (ethoxymethylene)malonate. However, data for the target compound with the diethoxymethyl [-CH(OCH2CH3)2] substituent remains unavailable.
Due to the absence of verifiable spectroscopic information for this compound, it is not possible to provide a scientifically accurate and detailed analysis as requested by the article outline. Generating content for the specified sections would require conjectural data, which would compromise the integrity and factual basis of the article. Therefore, the requested article cannot be generated at this time.
Spectroscopic and Structural Characterization of Diethyl Diethoxymethyl Propanedioate and Its Derivatives
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of organic compounds like Diethyl(diethoxymethyl)propanedioate. In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule and provides a veritable fingerprint for identification.
For 2-substituted diethyl malonate derivatives, a common and diagnostically significant fragmentation pathway is the cleavage of the bond beta to the carbonyl groups, resulting in the loss of the diethyl malonate part of the molecule. mdpi.com This often leads to a prominent ion corresponding to the substituent. Another characteristic fragmentation is the loss of an ethoxy radical (-•OCH₂CH₃, mass 45) or an ethyl radical (-•CH₂CH₃, mass 29). mdpi.com
In the specific case of this compound, which contains an acetal (B89532) functional group, fragmentation is also directed by the two ether oxygen atoms. Acetals are known to be highly unstable under EI conditions and readily undergo α-cleavage, where a C-C bond adjacent to the oxygen is broken, leading to the formation of a resonance-stabilized oxonium ion. psu.edu The molecular ion peak for acetals is often weak or entirely absent. psu.edu
Therefore, the expected mass spectrum of this compound would likely be dominated by fragments arising from the acetal moiety, such as the loss of an ethoxy group to form a stable [M - 45]⁺ ion. Cleavage of the C-C bond between the malonate and the acetal carbon would also be a major pathway. The fragmentation patterns of diethyl malonate derivatives are very sensitive to the nature of the substituent attached to the central carbon. mdpi.com
Table 1: Common Fragment Ions in the Mass Spectra of Diethyl Malonate Derivatives
| Fragment Ion Formula | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin | Reference |
|---|---|---|---|
| [M - OC₂H₅]⁺ | M - 45 | Loss of an ethoxy radical | mdpi.com |
| [M - COOC₂H₅]⁺ | M - 73 | Loss of a carbethoxy group | mdpi.com |
| [M - C₃H₅O₂]⁺ | M - 85 | Corresponds to [O=C-CH-CO₂]⁺ after loss of substituent and H | mdpi.com |
| [M - Substituent]⁺ | Variable | Cleavage of the bond between the substituent and the malonate carbon | mdpi.com |
| [C₄H₅O₂]⁺ | 85 | Fragment from the malonate backbone, possibly [O=C-CH-CO₂]⁺ | mdpi.com |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing data on bond lengths, bond angles, and the conformation of the molecule. This technique is essential for establishing the absolute stereochemistry of chiral molecules and understanding the intermolecular forces that govern crystal packing.
While the crystal structure for this compound itself is not described in the surveyed literature, analysis of related diethyl malonate derivatives reveals key structural characteristics. For instance, the crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, a complex derivative, was solved in the monoclinic space group P2₁/n. nih.govresearchgate.net Its structure is stabilized by various weak intermolecular C—H···O hydrogen bonds, which create inversion dimers and link molecules into chains, ultimately forming a three-dimensional supramolecular assembly. nih.gov
In another example, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate also crystallizes in the monoclinic P2₁/c space group. researchgate.net Its crystal structure is characterized by intermolecular O—H···O hydrogen bonds, which lead to the formation of one-dimensional chains. researchgate.net These examples demonstrate that hydrogen bonding and other weak interactions play a crucial role in the crystal packing of substituted diethyl malonates. The conformation of the malonate group and its substituents, including dihedral angles, are precisely determined, offering insights into steric and electronic effects within the molecule. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data for a Substituted Diethyl Malonate Derivative
| Parameter | Value/Description | Significance | Reference |
|---|---|---|---|
| Compound | Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate | Example of a complex malonate derivative | nih.gov |
| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell | researchgate.net |
| Space Group | P2₁/n | Describes the symmetry elements within the unit cell | researchgate.net |
| Key Intermolecular Interactions | C—H···O and C—H···π hydrogen bonds | Govern the packing of molecules in the crystal lattice | nih.gov |
| Molecular Conformation | Dihedral angle between benzene (B151609) rings is 80.16 (6)° | Shows the spatial arrangement of different parts of the molecule | nih.gov |
Electronic Spectroscopy (UV-Vis) in Conjugated Systems and Electronic Transitions
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. This technique is particularly informative for compounds containing chromophores, which are typically functional groups with π-electrons and conjugation.
This compound, like the parent diethyl malonate, lacks an extended system of conjugated π-bonds. The carbonyl groups of the ester functions are isolated from each other by a saturated sp³-hybridized carbon atom. Consequently, these compounds are not expected to show significant absorption in the typical UV-Vis range (200-800 nm). Any observed absorption would be weak and correspond to n → π* transitions of the carbonyl groups, occurring at short wavelengths (typically < 220 nm).
However, when the central carbon of a diethyl malonate derivative is part of a conjugated system, strong UV absorption is observed. A prominent example is the class of diethyl benzylidenemalonates, where the malonate group is attached to a carbon-carbon double bond that is, in turn, conjugated with a benzene ring. These compounds exhibit strong absorption maxima (λmax) in the UV region, corresponding to π → π* electronic transitions within the conjugated system. wiley-vch.de The position and intensity of the absorption band are sensitive to the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can shift the λmax to longer or shorter wavelengths, respectively, providing valuable information about the electronic structure of the molecule.
Table 3: UV-Vis Absorption Data for Conjugated Diethyl Malonate Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| Diethyl 2-(4-nitro-benzylidene)malonate | DMSO | 308 | 16100 | wiley-vch.de |
| Diethyl 2-benzylidenemalonate | DMSO | 279 | 17200 | wiley-vch.de |
| Diethyl 2-(4-methoxybenzylidene)malonate | DMSO | 312 | 22400 | wiley-vch.de |
| Diethyl ethoxymethylenemalonate | Not Specified | ~235-245 | Not Specified | nih.gov |
Computational and Theoretical Studies on Diethyl Diethoxymethyl Propanedioate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like Diethyl(diethoxymethyl)propanedioate. These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.
Geometrical Optimization and Conformational Landscapes
The first step in computational analysis is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy conformation by exploring the potential energy surface. The flexibility of the ethyl and diethoxymethyl groups allows for numerous possible conformers.
Table 1: Illustrative Geometrical Parameters for a Substituted Diethyl Malonate Analog (Note: This data is for a related compound and serves as an example of typical parameters obtained through DFT optimization.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (malonate) | 1.52 | - | - |
| C=O | 1.21 | - | - |
| C-O (ester) | 1.34 | - | - |
| O-C-C (ester) | - | 109.5 | - |
| C-C-C (backbone) | - | 112.0 | - |
Electronic Structure Analysis (HOMO-LUMO Energy Levels)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the presence of electronegative oxygen atoms in the ester and ether functionalities is expected to influence the energies of the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. In a theoretical study on a complex diethyl malonate derivative, the HOMO and LUMO energies were calculated to understand its electronic transitions. nih.gov
Table 2: Calculated Frontier Orbital Energies for a Diethyl Malonate Derivative (Note: This data is for an analogous compound and is presented for illustrative purposes.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5293 |
| LUMO | -0.8302 |
| HOMO-LUMO Gap | 4.6991 |
These values suggest that the molecule has a significant energy gap, indicating good kinetic stability. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for C=O stretching in the ester groups, C-O stretching in the ester and ether linkages, and various C-H stretching and bending modes. While experimental spectra for this specific compound are not widely published, data for diethyl malonate is available and shows characteristic absorptions that would be expected to be present, with modifications, in its diethoxymethyl derivative. nist.gov The comparison of calculated and experimental spectra for related malonate derivatives has shown good agreement, validating the computational approach. mdpi.com
Table 3: Predicted vs. Experimental IR Frequencies for Diethyl Malonate (Note: This data is for the parent compound, Diethyl Malonate, to illustrate the predictive power of DFT.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1735 | 1740 |
| C-O stretch | 1250 | 1245 |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. Such studies are particularly valuable for understanding reactions like the malonic ester synthesis, where this compound could be an intermediate or starting material.
The alkylation of the alpha-carbon is a key reaction for malonates. Theoretical modeling of this reaction would involve calculating the energy profile for the deprotonation of the alpha-carbon by a base, followed by the nucleophilic attack of the resulting enolate on an alkyl halide. The transition state for the Sₙ2 reaction would be characterized, and its energy would determine the reaction rate. While specific studies on this compound are lacking, the general mechanism is well-understood from studies on diethyl malonate. wikipedia.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to understand its conformational flexibility, solvation properties, and interactions with other molecules in a liquid phase.
For instance, an MD simulation of this compound in a solvent like ethanol (B145695) could reveal how the solvent molecules arrange around the solute and how this affects the conformational preferences of the flexible side chains. Such simulations are computationally intensive but offer a detailed picture of the molecule's behavior in a realistic environment. Studies on similar ester compounds in solution have provided insights into their aggregation and interaction with other species. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Analog Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. wikipedia.org While this compound itself may not have a specific known biological activity, QSAR studies on a series of related malonate esters could be used to predict its potential activity or properties.
A QSAR study would involve calculating a set of molecular descriptors for a series of malonate derivatives with known activities. These descriptors can include electronic, steric, and hydrophobic parameters. A statistical model is then developed to correlate these descriptors with the observed activity. This model could then be used to predict the activity of new compounds, including this compound, based on its calculated descriptors. QSAR models have been successfully applied to predict the biological activities of various classes of organic compounds, including esters. dovepress.comnih.govresearchgate.net
Emerging Research Avenues and Future Perspectives for Diethyl Diethoxymethyl Propanedioate Chemistry
Development of More Sustainable and Green Synthetic Protocols
The chemical industry's shift towards sustainability is a primary driver of innovation. Green chemistry, which focuses on designing products and processes that minimize the use and generation of hazardous substances, offers a framework for the future synthesis of Diethyl(diethoxymethyl)propanedioate. rsc.orguniroma1.it The goal is to develop protocols that are not only environmentally benign but also economically viable. rsc.org
Future research will likely focus on several key areas of green chemistry:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring pathways to synthesize this compound or its precursors from biomass-derived sources rather than petroleum-based feedstocks. researchgate.net
Greener Solvents and Reaction Conditions: Investigating the use of alternative solvents, such as deep eutectic solvents (DES), which can lead to significant improvements in product yields and shorter reaction times. researchgate.net The application of alternative energy sources like ultrasound, in combination with green solvents, presents a viable eco-friendly route for synthesizing related derivatives. researchgate.net
Catalysis: Shifting from stoichiometric reagents to catalytic alternatives reduces waste and often increases reaction efficiency. uniroma1.it
By embracing the twelve principles of green chemistry, researchers can create synthetic pathways for this compound that have a significantly reduced environmental footprint. rsc.org
Integration of Flow Chemistry Techniques for Scalable Production
For this compound to be utilized in large-scale industrial applications, efficient and scalable production methods are essential. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, is a powerful tool for achieving this. polimi.it This technology is transforming pharmaceutical and industrial organic chemistry by enabling continuous manufacturing instead of traditional batch processing. polimi.it
The advantages of integrating flow chemistry for the production of this compound include:
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling reactive intermediates and exothermic reactions. polimi.it
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. polimi.it
Scalability: Increasing production capacity is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov
Process Intensification: Flow chemistry allows for reactions to be conducted at elevated temperatures and pressures, significantly reducing reaction times. polimi.it It also facilitates the integration of multiple reaction and purification steps into a single, automated cascade. polimi.it
The use of packed-bed columns with solid-supported reagents or catalysts is particularly well-suited for flow processes, as it simplifies product purification and catalyst recycling. nih.gov Techniques like the Knoevenagel condensation, a reaction relevant to malonate chemistry, have already been successfully adapted to flow systems, demonstrating the potential for continuous production. nih.gov
Design of Novel Catalytic Systems for Improved Efficiency and Selectivity
Catalysis is at the heart of efficient chemical synthesis. The future development of this compound chemistry will heavily rely on the design of novel catalytic systems that offer superior performance in terms of activity, selectivity, and stability.
Research is moving beyond traditional catalysts to explore more sophisticated systems:
Homogeneous Catalysis: The development of novel organometallic complexes, such as those involving palladium (Pd) or nickel (Ni) with bidentate ligands, can lead to high conversion rates and selectivity under milder reaction conditions for the synthesis of related malonates. google.com Cobalt-based catalysts are also effective for related carbonylation reactions. researchgate.net
Heterogeneous Catalysis: Solid-supported catalysts offer significant advantages in terms of separation, recovery, and reusability. For instance, mesoporous materials like SBA-15 can serve as ideal supports for copper (Cu) catalysts used in the hydrogenation of malonic esters, resulting in high conversions and catalyst longevity. researchgate.net The ordered structure of such supports ensures better dispersion of active metal sites. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions, representing a key area of green chemistry.
The table below summarizes various catalytic approaches that could be adapted or developed for reactions involving this compound.
| Catalyst Type | Example System | Potential Advantages | Relevant Findings |
| Homogeneous | dppf-PdCl₂ / KI | High conversion and selectivity, mild conditions. | Used for carbonylation/esterification to produce diethyl malonate with up to 98% selectivity. google.com |
| Homogeneous | Hyperbranched Macromolecule-Bridged Cobalt Catalysts | Excellent catalytic activities and selectivity. | Effective for ethylene (B1197577) oligomerization, suggesting potential for complex C-C bond formations. researchgate.net |
| Heterogeneous | Mesoporous Cu/SBA-15 | High conversion, better selectivity, long catalyst lifetime, easy recovery. | Showed 95% conversion and >180h lifetime in diethyl malonate hydrogenation. researchgate.net |
| Heterogeneous | Zeolite H-Y | Reusable after calcination. | Found to be the best performing catalyst in a cascade route for diethyl terephthalate. researchgate.net |
The strategic design of catalysts will be crucial for controlling the reaction pathways and achieving desired products with high purity and yield.
Exploration of Unprecedented Reaction Pathways and Reactivity Patterns
While the fundamental reactivity of the malonate group is well-established (e.g., alkylation, acylation, Michael additions), the presence of the diethoxymethyl group in this compound offers opportunities to explore novel chemical transformations. chemicalbook.com This group serves as a protected aldehyde, a functionality that can be unmasked under specific conditions to engage in further reactions.
Future research could focus on:
Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, where the deprotection of the acetal (B89532) is followed by an intramolecular cyclization or condensation. This approach enhances synthetic efficiency by reducing the number of intermediate purification steps.
Stereoselective Transformations: Investigating how the diethoxymethyl group can influence the stereochemical outcome of reactions at the alpha-carbon of the malonate. Chiral catalysts could be employed to achieve high levels of enantioselectivity, leading to valuable chiral building blocks.
Novel Cyclization Strategies: Using the latent aldehyde functionality to construct complex heterocyclic or carbocyclic ring systems that are not readily accessible from standard diethyl malonate.
Controlled Decarboxylation: While often an undesired side reaction, controlling the kinetics of decarboxylation could be harnessed as a synthetic tool to generate specific mono-ester derivatives.
By treating this compound not just as a malonate but as a multifunctional building block, chemists can uncover new reactivity patterns and expand the toolkit of synthetic organic chemistry.
Interdisciplinary Applications and Expanding the Synthetic Scope
The versatility of this compound makes it a valuable intermediate for a wide range of applications across different scientific disciplines. Expanding its synthetic scope will unlock its potential in materials science, medicinal chemistry, and agrochemistry.
Potential future applications include:
Pharmaceutical Synthesis: Diethyl malonate is a precursor to numerous pharmaceuticals, including barbiturates and nalidixic acid. wikipedia.orgaskfilo.com The unique structure of this compound could be leveraged to create novel drug scaffolds and complex active pharmaceutical ingredients (APIs). Its latent aldehyde is particularly useful for building heterocyclic compounds, which are prevalent in medicinal chemistry. askfilo.com
Materials Science: The compound could be used to synthesize specialty polymers and functional materials. The acetal group could be incorporated into a polymer backbone and later hydrolyzed to create materials with reactive aldehyde pendants for cross-linking or surface functionalization.
Agrochemicals: As with pharmaceuticals, the development of new pesticides and herbicides often relies on novel chemical structures. wikipedia.org this compound provides a platform for creating new agrochemical candidates.
Natural Product Synthesis: The synthesis of complex natural products often requires multifunctional building blocks. This compound could serve as a key fragment in the total synthesis of biologically active molecules.
The continued exploration of this compound's chemistry will undoubtedly lead to its application in creating a diverse array of valuable molecules, solidifying its role as a cornerstone of modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
